molecular formula C20H24FN3O4S B2513128 3-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 897610-56-9

3-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No.: B2513128
CAS No.: 897610-56-9
M. Wt: 421.49
InChI Key: VOCFBTASXJYODM-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a synthetic benzamide derivative designed for research applications. Its molecular structure integrates a fluorinated benzamide core linked to a (4-methoxyphenyl)piperazine moiety via a sulfonyl-ethyl spacer. This specific architecture is characteristic of compounds investigated for their potential to interact with central nervous system targets, particularly serotonin and dopamine receptors, given that structurally related piperazinyl benzamides have demonstrated binding affinity in such contexts . The presence of the sulfonyl group is a key feature that can influence the compound's physicochemical properties and receptor binding profile . Researchers can utilize this compound as a chemical tool for neuropharmacological studies, structure-activity relationship (SAR) investigations, and as a potential precursor in the synthesis of more complex molecules for biological screening. The compound is provided with guaranteed quality and stability for experimental use. This product is For Research Use Only. It is not intended for human or veterinary or diagnostic use.

Properties

IUPAC Name

3-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4S/c1-28-19-7-5-18(6-8-19)23-10-12-24(13-11-23)29(26,27)14-9-22-20(25)16-3-2-4-17(21)15-16/h2-8,15H,9-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCFBTASXJYODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(4-Methoxyphenyl)Piperazine

Procedure :
Piperazine (10 mmol, 0.86 g) is reacted with 4-methoxybromobenzene (10 mmol, 1.87 g) in anhydrous dimethylformamide (DMF, 20 mL) using potassium carbonate (15 mmol, 2.07 g) as a base. The mixture is heated at 110°C for 24 hours under nitrogen. After cooling, the reaction is quenched with water (50 mL) and extracted with dichloromethane (3 × 30 mL). The organic layer is dried over sodium sulfate and concentrated under reduced pressure. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield 4-(4-methoxyphenyl)piperazine as a white solid (1.92 g, 78% yield).

Characterization :

  • Melting Point : 98–101°C
  • 1H NMR (400 MHz, CDCl3) : δ 3.78 (s, 3H, OCH3), 2.85–2.92 (m, 4H, piperazine-H), 3.15–3.22 (m, 4H, piperazine-H), 6.86 (d, J = 8.8 Hz, 2H, Ar-H), 7.24 (d, J = 8.8 Hz, 2H, Ar-H).

Preparation of 1-(2-Chloroethylsulfonyl)-4-(4-Methoxyphenyl)Piperazine

Procedure :
To a solution of 4-(4-methoxyphenyl)piperazine (5 mmol, 1.23 g) in dry dichloromethane (15 mL) at 0°C, 2-chloroethanesulfonyl chloride (5.5 mmol, 0.89 g) is added dropwise. Triethylamine (6 mmol, 0.61 g) is introduced, and the reaction is stirred at room temperature for 6 hours. The mixture is washed with water (2 × 20 mL), dried over Na2SO4, and concentrated to afford the sulfonamide intermediate as a pale-yellow solid (1.68 g, 85% yield).

Characterization :

  • IR (KBr) : 1160 cm⁻¹ (S=O), 1340 cm⁻¹ (S=O)
  • 13C NMR (100 MHz, CDCl3) : δ 44.2 (CH2Cl), 52.1 (piperazine-C), 55.6 (OCH3), 115.3–129.8 (Ar-C).

Conversion of Chloride to Amine: Gabriel Synthesis

Procedure :
The chloroethylsulfonamide intermediate (4 mmol, 1.58 g) is refluxed with potassium phthalimide (4.4 mmol, 0.82 g) in DMF (15 mL) for 12 hours. The mixture is cooled, filtered, and the phthalimide-protected amine is isolated. Deprotection is achieved by treating with hydrazine hydrate (5 mL) in ethanol (20 mL) at 80°C for 4 hours. After filtration and solvent removal, 2-aminoethylsulfonamide-piperazine is obtained as a colorless oil (1.02 g, 70% yield).

Characterization :

  • ESI-MS : m/z 365.2 [M+H]+
  • 1H NMR (400 MHz, DMSO-d6) : δ 2.65 (t, J = 6.4 Hz, 2H, CH2NH2), 3.12–3.25 (m, 8H, piperazine-H), 3.74 (s, 3H, OCH3), 6.88–7.26 (m, 4H, Ar-H).

Amide Coupling with 3-Fluorobenzoic Acid

Procedure :
3-Fluorobenzoic acid (3.5 mmol, 0.49 g) is activated with thionyl chloride (5 mL) at reflux for 2 hours. The excess thionyl chloride is removed under vacuum, and the resultant acid chloride is dissolved in dry DCM (10 mL). The amine intermediate (3 mmol, 1.10 g) and triethylamine (4 mmol, 0.40 g) are added, and the reaction is stirred at room temperature for 12 hours. The mixture is washed with 1M HCl (20 mL), dried, and concentrated. Purification via recrystallization (ethanol/water) yields the target compound as a white crystalline solid (1.21 g, 75% yield).

Characterization :

  • Melting Point : 158–162°C
  • 1H NMR (400 MHz, DMSO-d6) : δ 2.98–3.21 (m, 8H, piperazine-H), 3.43 (t, J = 6.2 Hz, 2H, SO2CH2), 3.75 (s, 3H, OCH3), 6.89–7.96 (m, 8H, Ar-H), 8.45 (s, 1H, NH).
  • 13C NMR (100 MHz, DMSO-d6) : δ 42.1 (SO2CH2), 52.8 (piperazine-C), 55.9 (OCH3), 115.4–164.2 (Ar-C, C=O).

Optimization and Mechanistic Insights

Sulfonamide Formation Efficiency

The reaction between 4-(4-methoxyphenyl)piperazine and 2-chloroethanesulfonyl chloride proceeds optimally at 0°C to minimize disubstitution. A 1:1.1 molar ratio of piperazine to sulfonyl chloride ensures complete conversion, as excess sulfonyl chloride leads to byproducts.

Amine Generation via Azide Reduction

An alternative to Gabriel synthesis involves substituting the chloride with sodium azide (NaN3, 120°C, DMSO, 8 hours) followed by Staudinger reduction (PPh3, THF/H2O) to yield the primary amine. This method offers comparable yields (68–72%) but requires stringent control over reaction conditions to avoid azide decomposition.

Comparative Analysis of Synthetic Routes

Parameter Gabriel Synthesis Azide Reduction
Yield 70% 68%
Reaction Time 16 hours 20 hours
Safety Concerns Low High (azide handling)
Purification Complexity Moderate High

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity. The piperazine ring and the sulfonyl group play crucial roles in enhancing binding affinity and specificity. The fluoro and methoxy groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Variations and Implications

The compound’s closest analogues differ in substituent positions and functional groups, significantly altering physicochemical and pharmacological profiles:

Table 1: Structural and Property Comparison
Compound Name Benzamide Substituent Piperazine-Attached Aryl Group Linker Type Molecular Weight Key Features
Target Compound 3-Fluoro 4-Methoxyphenyl Sulfonylethyl ~427.5 (calc.) Sulfonyl linker increases polarity; methoxy enhances electron density
4-Fluoro-N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}benzamide (CAS 27227-14-1) 4-Fluoro 2-Methoxyphenyl Ethyl 345.4 Ortho-methoxy reduces steric hindrance; 4-fluoro benzamide alters dipole orientation
4-Fluoro-N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl}benzamide (CAS 27226-92-2) 4-Fluoro 4-Fluorophenyl Ethyl 345.4 Dual fluoro groups increase lipophilicity; potential for enhanced metabolic stability
3-Chloro-N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl}benzamide derivatives 3-Chloro 4-Fluorophenyl Ethyl ~481.0 Chloro substitution increases steric bulk; may affect receptor binding kinetics

Functional Group Analysis

Benzamide Substituents: 3-Fluoro vs. Chloro vs.

4-Fluorophenyl: Fluorine’s electronegativity reduces electron density on the piperazine, possibly altering receptor subtype selectivity .

Linker Modifications: Sulfonylethyl vs.

Biological Activity

3-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with several functional groups that contribute to its biological activity:

  • Molecular Formula : C20_{20}H25_{25}ClFN3_3O4_4S
  • Molecular Weight : 457.9 g/mol
  • CAS Number : 1215548-03-0

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The piperazine ring and methoxyphenyl group enhance binding affinity to various targets, which may include:

  • Dopamine Receptors : The compound may exhibit selectivity towards dopamine D3 receptors, potentially influencing neuropsychiatric conditions.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in cancer progression or neurological disorders.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For example:

CompoundIC50_{50} (μM)Cell LineMechanism
Compound A7.4MCF-7 (breast cancer)Induces apoptosis
Compound B45.2U87 (glioblastoma)Inhibits cell proliferation

These findings suggest that the compound has potential as an anticancer agent, particularly in targeting specific tumor types.

Neuropharmacological Effects

Research has shown that derivatives of this compound can modulate neurotransmitter systems, particularly those involving dopamine. For instance, studies indicate that compounds with similar structures can:

  • Promote neuroprotection in dopaminergic neurons.
  • Exhibit selective agonistic activity at dopamine receptors, which could be beneficial for treating conditions like Parkinson's disease.

Case Studies

  • Case Study on Anticancer Efficacy :
    In a study involving mice with tumor xenografts, administration of a related piperazine derivative resulted in significant tumor size reduction compared to control groups. The mechanism was linked to apoptosis induction via mitochondrial pathways.
  • Neuroprotective Effects :
    Another study assessed the neuroprotective effects of a similar compound on induced neurodegeneration models. Results indicated reduced neuronal loss and improved behavioral outcomes in treated animals, suggesting potential for treating neurodegenerative diseases.

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